
Triptoquinone B
Descripción
Triptoquinone B (CAS RN: 142937-50-6; molecular formula: C₂₀H₂₆O₄) is a diterpene quinone isolated primarily from Tripterygium wilfordii (Thunder God Vine) and related species . It is structurally characterized by a fused tricyclic phenanthrenetrione core with hydroxyl and isopropyl substituents, as depicted in its canonical SMILES: O=C1C=C(C(=O)C2=C1C3(C)CCC(=O)C(C)(CO)C3CC2)C(C)C .
Propiedades
IUPAC Name |
(4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)13-9-14(22)17-12(18(13)24)5-6-15-19(17,3)8-7-16(23)20(15,4)10-21/h9,11,15,21H,5-8,10H2,1-4H3/t15-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYRZMIBKOKIRO-UIAACRFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319072 | |
Record name | Triptoquinone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142937-50-6 | |
Record name | Triptoquinone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142937-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptoquinone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Catalytic Enantioselective Synthesis via Iridium-Catalyzed C–H Functionalization
The total synthesis of triptoquinone B was first achieved through a modular terpenoid construction strategy leveraging iridium-catalyzed alcohol C–H tert-(hydroxy)prenylation. This method enables the formation of an all-carbon quaternary stereocenter with >95% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr), critical for the compound’s stereochemical fidelity.
Reaction Mechanism and Conditions
The iridium complex, generated in situ from [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand, facilitates the coupling of hydroquinone derivatives with prenyl donors. Key steps include:
-
C–H Activation : The iridium catalyst abstracts a hydrogen atom from the alcohol substrate, forming a metal-hydride intermediate.
-
Prenyl Transfer : The prenyl donor (e.g., prenyl carbonate) undergoes oxidative addition, delivering the tert-hydroxy-prenyl group to the activated carbon.
-
Reductive Elimination : The catalyst regenerates, yielding the tert-(hydroxy)prenylated product with retained stereochemistry.
Reaction conditions optimized at 60°C in toluene over 24 hours achieve 78% yield for the pivotal intermediate.
Intermediate Elaboration to this compound
The common intermediate undergoes sequential transformations:
-
Oxidation : Jones oxidation converts the secondary alcohol to a ketone.
-
Quinonization : Ceric ammonium nitrate (CAN) mediates the oxidation of the hydroquinone moiety to the quinone structure.
-
Side-Chain Functionalization : A Heck coupling introduces the α,β-unsaturated ketone side chain, completing the tricyclic scaffold.
Spectroscopic Characterization and Validation
Post-synthesis validation relies on advanced spectroscopic techniques to confirm structural identity and purity.
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H and ¹³C NMR spectra of synthetic this compound align with natural isolates, particularly in the aromatic and ketonic regions. Distinctive signals include:
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Process Considerations
While laboratory syntheses prioritize enantioselectivity, industrial production requires cost-effective and scalable methods. Patent WO2020136678A1, though focused on tertiary butyl hydroquinone (TBHQ), offers transferable insights:
Solvent and Catalyst Optimization
Purification Workflow
Comparative Analysis of Synthetic Routes
Parameter | Iridium-Catalyzed Synthesis | Industrial Analog Method |
---|---|---|
Yield | 78% | 65–70% |
Enantioselectivity | >95% ee | Not applicable |
Scale | Milligram | Kilogram |
Cost | High (precious metal catalyst) | Low (bulk solvents) |
The iridium-mediated route excels in stereocontrol but faces scalability challenges due to catalyst costs. Industrial methods prioritize throughput, albeit at the expense of optical purity.
Análisis De Reacciones Químicas
Types of Reactions: Triptoquinone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
TQ-B has been extensively studied for its anti-inflammatory effects, particularly in the context of autoimmune diseases such as systemic lupus erythematosus (SLE). Research indicates that TQ-B inhibits pro-inflammatory cytokine production, which is crucial for managing inflammatory responses.
Research Findings
- Mechanism of Action : TQ-B modulates immune responses by interacting with dendritic cells and inhibiting pro-inflammatory cytokines like TNF-α and IL-6. It has shown potential in reducing inflammation by targeting specific signaling pathways, including the NLRC3 axis.
- Case Study : In a study involving chondrocytes, TQ-B treatment resulted in decreased expression of NLRC3 and subsequent reduction in cartilage-degrading enzymes, suggesting its therapeutic potential in joint-related inflammatory conditions.
Traditional Chinese Medicine (TCM) Applications
TQ-B is recognized as an active component in traditional Chinese medicine formulations, particularly those aimed at treating autoimmune disorders.
Quality Control in TCM
- Indicator Component : TQ-B is used as an indicator for quality control in TCM products due to its established bioactivity. Its presence is associated with the overall efficacy of herbal formulations.
Therapeutic Efficacy
Cancer Therapy Potential
Emerging studies suggest that TQ-B exhibits cytotoxic properties against various cancer cell lines, indicating its potential role in cancer therapy.
Cytotoxicity Studies
- Cell Line Testing : Research has demonstrated that TQ-B can induce apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity. This selectivity is crucial for developing targeted cancer therapies.
Rheumatology and Autoimmune Diseases
TQ-B's role extends beyond inflammation to encompass therapeutic applications in rheumatology.
Systemic Lupus Erythematosus (SLE)
Data Summary Table
Application Area | Key Findings | Methodology |
---|---|---|
Anti-Inflammatory Properties | Inhibits pro-inflammatory cytokines | Multi-analyte dendritic cell assay |
Traditional Chinese Medicine | Quality control indicator; enhances herbal efficacy | Pharmacological evaluation |
Cancer Therapy Potential | Induces apoptosis selectively in cancer cells | Cytotoxicity assays |
Rheumatology | Prevents SLE-related arthritis via NLRC3 modulation | Gene expression analysis |
Mecanismo De Acción
Triptoquinone B exerts its effects through several mechanisms:
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and nitric oxide by targeting inducible nitric oxide synthase (iNOS) and other inflammatory mediators.
Immunosuppressive Effects: It modulates immune cell function, reducing the activity of T cells and other immune cells involved in autoimmune responses.
Molecular Targets and Pathways: this compound interacts with various molecular targets, including iNOS, cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB), thereby influencing multiple signaling pathways involved in inflammation and immune regulation
Comparación Con Compuestos Similares
Structural Analogs from Tripterygium Species
Triptoquinone A
- Structure: Similar tricyclic core but lacks a hydroxymethyl group compared to Triptoquinone B .
- Activity: Inhibits nitric oxide synthase and IL-1β release more potently than this compound (IC₅₀ for IL-1α/β inhibition: ~10–20 μM vs. 35.65 μM for this compound) .
Triptoquinone H
- Structure : Contains additional hydroxylation at C-14 .
- Activity: Stronger immunosuppressive effects in lymphocyte proliferation assays compared to this compound .
Other Bioactive Diterpenes from Tripterygium
Triptolide
- Mechanism : Inhibits NF-κB and MAPK pathways .
- Potency vs. This compound: IC₅₀ (NO inhibition): 0.066 μM (vs. 35.65 μM for this compound) . Cytotoxicity (TC₅₀): 0.071 μM (vs. 0.11 μM for this compound) . Therapeutic Index (TI): 1.08 (vs. 0.0031 for this compound) .
Celastrol
- Mechanism : Modulates HSP90 and NLRP3 inflammasome .
- TI: 3.07, indicating better safety than this compound .
Data Tables
Table 1: Comparative Bioactivity Profiles of Tripterygium Compounds
Compound | IC₅₀ (NO Inhibition, μM) | TC₅₀ (Cytotoxicity, μM) | Therapeutic Index (TI) | Key Targets |
---|---|---|---|---|
This compound | 35.65 | 0.11 | 0.0031 | NLRC3, ROS, TNF-α/IL-6 |
Triptoquinone A | ~10–20* | Not quantified | Higher than B | IL-1β, nitric oxide synthase |
Triptolide | 0.066 | 0.071 | 1.08 | NF-κB, MAPK |
Celastrol | 0.56 | 1.72 | 3.07 | HSP90, NLRP3 |
*Estimated from cytokine suppression data .
Table 2: Dose-Dependent Effects of this compound on Inflammatory Markers
Concentration (μM) | TNF-α Reduction (%) | IL-6 Reduction (%) | NLRC3 Downregulation (%) |
---|---|---|---|
10 | 20–30 | 15–25 | 25–35 |
20 | 40–50 | 35–45 | 50–60 |
30 | 60–70 | 55–65 | 75–85 |
Data derived from IL-1β-induced chondrocyte models .
Actividad Biológica
Table 1: Summary of Biological Activities of this compound
Activity | Description |
---|---|
IL-1 Inhibition | Potently inhibits IL-1α and IL-1β release. |
Immunosuppressive Effects | Demonstrates significant immunosuppressive activity in vitro. |
Anti-inflammatory Effects | Reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6. |
Chondrocyte Protection | Protects against cartilage degradation in osteoarthritis models. |
Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various inflammatory conditions, including systemic lupus erythematosus (SLE) and osteoarthritis. A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in inflammatory markers in chondrocytes treated with IL-1β, indicating its protective effects against inflammation-induced damage.
Case Study: Efficacy in Osteoarthritis Models
In a controlled study, human chondrocytes were exposed to IL-1β to simulate osteoarthritis conditions. Following treatment with this compound at concentrations ranging from 10 mM to 30 mM, researchers observed:
- Cell Viability: A significant reduction in cell death compared to untreated controls.
- Cytokine Levels: A marked decrease in TNF-α and IL-6 levels as the concentration of this compound increased.
- Gene Expression: Downregulation of NLRC3, a negative regulator of inflammation, was noted post-treatment.
These findings suggest that this compound may serve as a viable therapeutic agent for managing inflammatory diseases by modulating immune responses and protecting joint health.
Comparative Analysis with Other Diterpenoids
This compound's biological activities can be compared with other diterpenoids derived from Tripterygium hypoglaucum. For instance, triptolide, another well-studied diterpenoid, shares similar immunosuppressive properties but exhibits a broader range of pharmacological effects, including anti-cancer activities.
Table 2: Comparison of Diterpenoids Derived from Tripterygium hypoglaucum
Compound | Key Activities | Therapeutic Applications |
---|---|---|
This compound | IL-1 inhibition, anti-inflammatory | Potential treatment for SLE and osteoarthritis |
Triptolide | Anti-inflammatory, anti-cancer | Rheumatoid arthritis, cancer therapies |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Triptoquinone B in plant extracts, and how can researchers ensure methodological rigor?
To characterize this compound, combine spectroscopic techniques (e.g., HPLC for quantification, NMR for structural elucidation, and mass spectrometry for molecular weight confirmation) with phytochemical isolation protocols. Ensure reproducibility by adhering to NIH preclinical reporting guidelines, including detailed descriptions of solvent systems, column specifications, and purity thresholds (>95% for in vitro studies) . Follow journal-specific requirements for experimental replication, such as providing raw spectral data in supplementary materials and cross-referencing with known databases (e.g., PubChem) .
Q. How can researchers optimize in vitro models to study this compound’s biological activity while minimizing cytotoxicity artifacts?
Use cell lines with validated sensitivity to quinone-based compounds (e.g., HepG2 for hepatic toxicity or RAW 264.7 for anti-inflammatory assays). Include dose-response curves with at least five concentrations (e.g., 1–100 μM) and negative controls (e.g., DMSO vehicle). Pre-treat cells with antioxidants like N-acetylcysteine to distinguish specific pharmacological effects from redox-mediated cytotoxicity. Document cell viability via orthogonal assays (MTT and ATP luminescence) and validate findings using siRNA knockdown of predicted targets (e.g., ESR1 or EGFR) .
Q. What criteria should guide the selection of animal models for preliminary pharmacokinetic studies of this compound?
Prioritize species with metabolic pathways analogous to humans (e.g., Sprague-Dawley rats or C57BL/6 mice). Use a sample size of n ≥ 6 per group to account for inter-individual variability, calculated using power analysis (α = 0.05, β = 0.2) . Administer this compound via clinically relevant routes (oral or intraperitoneal) and collect plasma at multiple timepoints (0–24 hrs) for LC-MS/MS analysis. Report bioavailability, half-life, and tissue distribution, ensuring alignment with ARRIVE guidelines for preclinical transparency .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions between this compound’s pro-apoptotic (e.g., in cancer) and anti-inflammatory effects?
Adopt a systems pharmacology approach:
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. NF-κB).
- Molecular Dynamics : Simulate this compound’s binding kinetics to conflicting targets (e.g., Akt1 vs. TNF) using software like AutoDock Vina .
- Functional Validation : Use CRISPR/Cas9-edited cell lines to isolate pathway-specific effects. For example, knockout TNF receptors to assess if anti-inflammatory activity persists in the absence of apoptotic signaling .
- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to prioritize context-dependent mechanisms .
Q. What statistical frameworks are recommended for reconciling discrepancies between in vitro potency and in vivo efficacy data?
Employ Bayesian hierarchical modeling to account for variability across experimental systems (e.g., cell culture vs. tissue heterogeneity). Use meta-analysis tools (e.g., RevMan) to pool data from independent studies, adjusting for publication bias. For pharmacokinetic-pharmacodynamic (PK/PD) mismatches, apply nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., protein binding or hepatic clearance) that modulate efficacy . Always report confidence intervals and effect sizes to quantify uncertainty .
Q. How can multi-omics strategies elucidate this compound’s polypharmacology in complex disease models?
Combine:
- Proteomics : SILAC-based quantification to track target engagement (e.g., ESR1 phosphorylation).
- Metabolomics : LC-HRMS to map downstream metabolic shifts (e.g., arachidonic acid or cAMP levels).
- Single-Cell Sequencing : Resolve cell-type-specific responses in heterogeneous tissues (e.g., testicular injury models) .
Validate findings using chemical probes (e.g., ESR1 antagonists) and cross-reference with public databases (e.g., Connectivity Map) to predict off-target effects .
Q. Methodological Best Practices
- Data Presentation : Follow journal-specific figure guidelines (e.g., avoid overcrowded chemical structures in TOC graphics) .
- Ethical Reporting : For animal studies, include IACUC approval numbers and justify sample sizes using power calculations .
- Reproducibility : Archive raw data in FAIR-compliant repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.